molecular formula C11H8N4 B12910046 3-Anilinopyridazine-4-carbonitrile CAS No. 112584-66-4

3-Anilinopyridazine-4-carbonitrile

Cat. No.: B12910046
CAS No.: 112584-66-4
M. Wt: 196.21 g/mol
InChI Key: ZQBJRHDDYOLMII-UHFFFAOYSA-N
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Description

3-(Phenylamino)pyridazine-4-carbonitrile is an organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)pyridazine-4-carbonitrile typically involves the reaction of 3-chloropyridazine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3-chloropyridazine+anilineK2CO3,DMF,heat3-(phenylamino)pyridazine-4-carbonitrile\text{3-chloropyridazine} + \text{aniline} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{3-(phenylamino)pyridazine-4-carbonitrile} 3-chloropyridazine+anilineK2​CO3​,DMF,heat​3-(phenylamino)pyridazine-4-carbonitrile

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-(Phenylamino)pyridazine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(phenylamino)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylamino)pyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112584-66-4

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

3-anilinopyridazine-4-carbonitrile

InChI

InChI=1S/C11H8N4/c12-8-9-6-7-13-15-11(9)14-10-4-2-1-3-5-10/h1-7H,(H,14,15)

InChI Key

ZQBJRHDDYOLMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CN=N2)C#N

Origin of Product

United States

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